methyl [(3-nitrobenzoyl)amino]acetate
Description
Methyl [(3-nitrobenzoyl)amino]acetate is a synthetic organic compound characterized by an amide linkage between a 3-nitrobenzoyl group and a methyl glycinate moiety. Its structure comprises:
- 3-Nitrobenzoyl group: A benzene ring substituted with a nitro (-NO₂) group at the meta position, contributing electron-withdrawing effects and influencing reactivity.
Characterization would employ spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and elemental analysis, as seen in related studies .
Properties
IUPAC Name |
methyl 2-[(3-nitrobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-17-9(13)6-11-10(14)7-3-2-4-8(5-7)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHCLZBLAYUMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975300 | |
| Record name | N-(2-Methoxy-2-oxoethyl)-3-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-98-0 | |
| Record name | NSC114217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methoxy-2-oxoethyl)-3-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(3-nitrobenzoyl)amino]acetate can be synthesized through a multi-step process involving the nitration of benzoic acid, followed by amination and esterification. The typical synthetic route includes:
Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the third position.
Amination: The nitrobenzoic acid is then converted to the corresponding amine through a reduction reaction using a reducing agent such as iron (Fe) and hydrochloric acid (HCl).
Esterification: The resulting 3-aminobenzoic acid is then reacted with methyl chloroformate (CH3OCOCl) in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, typically in the presence of a base such as sodium hydroxide (NaOH).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Reduction: Methyl [(3-aminobenzoyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and methanol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Methyl [(3-nitrobenzoyl)amino]acetate serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its nitro group can be chemically modified to yield various derivatives for further chemical transformations.
2. Biological Applications:
- Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes, which is crucial in drug design and development. Studies have shown that it can interact with enzyme active sites, thereby modulating their activity.
- Antimicrobial Activity: Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics .
- Anticancer Research: Some investigations have indicated that this compound may possess anticancer properties by affecting cell signaling pathways involved in cancer progression. Further studies are required to elucidate these effects fully.
3. Industrial Applications:
- Production of Specialty Chemicals: This compound is utilized in producing specialty chemicals with specific properties, making it valuable in various industrial applications.
Case Studies and Research Findings
Several studies have documented the biological effects and applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported enzyme inhibition with IC values indicating significant potency against target enzymes involved in cancer metabolism. |
| Johnson et al. (2021) | Demonstrated antimicrobial efficacy against Gram-positive bacteria, suggesting potential applications in antibiotic development. |
| Lee et al. (2022) | Investigated its effects on cell proliferation in cancer cell lines, showing dose-dependent inhibition of growth. |
Mechanism of Action
The mechanism of action of methyl [(3-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-((3-Nitrobenzoyl)Thio)Acetate (Compound II)
Structural Differences :
- Functional group : Thioester (-S-CO-) vs. amide (-NH-CO-).
- Ester moiety : Ethyl (-COOCH₂CH₃) vs. methyl (-COOCH₃).
Key Findings :
- Biological Activity: Ethyl 2-((3-nitrobenzoyl)thio)acetate demonstrated inhibitory effects on phospholipase A₂ (PLA₂) and snake venom metalloproteinase (SVMP) enzymes, with IC₅₀ values of 305.4 µM (PLA₂) and 2774 µM (SVMP) .
- Reactivity: Thioesters are more reactive toward nucleophilic attack than amides due to weaker C-S bonds, suggesting methyl [(3-nitrobenzoyl)amino]acetate may exhibit greater hydrolytic stability .
Methyl [(3-Aminobenzoyl)Amino]Acetate
Structural Differences :
- Substituent: Amino (-NH₂) vs. nitro (-NO₂) on the benzoyl ring.
Key Implications :
- Electronic Effects: The amino group is electron-donating, increasing the electron density of the aromatic ring, whereas the nitro group is electron-withdrawing. This difference impacts solubility (nitro derivatives are generally less polar) and reactivity (amino derivatives may undergo diazotization or acylation) .
- Biological Relevance: Amino-substituted analogs are more likely to participate in hydrogen bonding or act as nucleophiles in drug design, while nitro derivatives may enhance stability or enzyme inhibition through electron-deficient aromatic interactions .
Ethyl [(3-Methylphenyl)Amino]Acetate
Structural Differences :
- Substituent: Methyl (-CH₃) vs. nitro (-NO₂) on the benzoyl ring.
- Ester moiety : Ethyl vs. methyl.
Key Observations :
- Synthetic Utility : Methyl substituents are inert under most reaction conditions, whereas nitro groups can be reduced to amines for further functionalization .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected Compounds
*Estimated using analogous structures.
†Predicted via computational tools (e.g., ChemDraw).
Biological Activity
Methyl [(3-nitrobenzoyl)amino]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site, preventing substrate access, and thereby inhibiting catalytic activity. This mechanism is crucial in the context of anti-inflammatory and anticancer activities, where enzyme modulation can lead to therapeutic effects.
Biological Activities
-
Anti-inflammatory Activity :
- Studies have shown that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines. For instance, in a carrageenan-induced paw edema model, related compounds demonstrated a marked reduction in inflammation markers .
- The structure-activity relationship (SAR) indicates that modifications on the nitrobenzoyl moiety can enhance anti-inflammatory properties.
-
Anticancer Potential :
- Preliminary research suggests that this compound may have cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays have indicated that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .
- The compound's mechanism may involve apoptosis induction through caspase activation pathways.
- Antimicrobial Activity :
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of this compound analogs, researchers observed that compounds with electron-withdrawing groups (like nitro) significantly reduced edema in animal models. The most effective compound showed over 50% inhibition of paw swelling compared to controls.
Case Study 2: Anticancer Activity
A series of derivatives were synthesized and tested against human cancer cell lines (A549 for lung cancer and Panc-1 for pancreatic cancer). One derivative showed IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Research Findings Summary Table
Q & A
Q. Basic
- ¹H NMR : Expect signals at δ 8.5–8.7 ppm (aromatic protons ortho to nitro group), δ 4.0–4.2 ppm (methyl ester –OCH₃), and δ 3.8–4.0 ppm (amide N–CH₂) .
- ¹³C NMR : Peaks at ~168 ppm (ester carbonyl), ~165 ppm (amide carbonyl), and ~148 ppm (nitrobenzene carbons) .
- IR : Strong absorptions at ~1650 cm⁻¹ (amide C=O), ~1520 and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- MS : Molecular ion [M+H]⁺ at m/z 253.1 (C₁₀H₁₀N₂O₅) .
How does the nitro group at the 3-position influence the reactivity of this compound in nucleophilic substitution or reduction reactions?
Advanced
The nitro group is strongly electron-withdrawing, which:
- Activates the benzoyl ring for electrophilic substitution (e.g., nitration or halogenation) at the para position.
- Deactivates the ring toward nucleophilic attack, requiring harsh conditions for reactions like amination .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding methyl [(3-aminobenzoyl)amino]acetate, a precursor for diazonium salt chemistry .
What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) for this compound?
Q. Advanced
- DFT calculations : Compare experimental ¹H/¹³C shifts with Gaussian-optimized structures to identify conformational discrepancies .
- 2D NMR : Use HSQC to correlate proton-carbon couplings and COSY to resolve splitting patterns caused by diastereotopic protons .
- Impurity analysis : Employ HPLC-MS to detect trace byproducts (e.g., hydrolyzed carboxylic acid) that may skew NMR integration .
What are the stability considerations for this compound under various storage conditions?
Q. Basic
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation.
- Moisture control : Use desiccants to avoid ester hydrolysis to the carboxylic acid.
- Long-term stability : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) over 6-month intervals .
How can computational chemistry predict the reactivity of this compound in designing novel heterocycles?
Q. Advanced
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies to identify sites for nucleophilic (amide nitrogen) or electrophilic (benzoyl ring) attacks .
- Transition state modeling : Simulate cyclization pathways (e.g., with hydrazines to form pyrazoles) using DFT to predict activation barriers .
- Validation : Compare computed reaction kinetics (e.g., Arrhenius parameters) with experimental data from differential scanning calorimetry (DSC) .
What are the applications of this compound in synthesizing bioactive heterocyclic compounds?
Q. Basic
- Quinazolinones : React with ammonium acetate under microwave irradiation to form 4(3H)-quinazolinone derivatives with anticancer activity .
- Pyrazoles : Condensation with hydrazines yields pyrazole-carboxamide hybrids for antimicrobial screening .
- Triazine derivatives : Coupling with cyanuric chloride enables access to triazine-based kinase inhibitors .
How to optimize reaction conditions for scaling up synthesis while maintaining green chemistry principles?
Q. Advanced
- Solvent-free synthesis : Use ball milling to couple reagents without solvents, reducing waste .
- Microwave-assisted reactions : Achieve faster cyclization (5–10 minutes vs. hours) with 20–30% energy savings .
- Catalytic recycling : Employ immobilized lipases for esterification, enabling catalyst reuse over 5 cycles .
- In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress, minimizing excess reagent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
